molecular formula C10H13NOS B12757251 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- CAS No. 97561-80-3

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis-

Cat. No.: B12757251
CAS No.: 97561-80-3
M. Wt: 195.28 g/mol
InChI Key: WMFWNCRXGCDGSS-HTQZYQBOSA-N
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Description

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.2813 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with a methyl group and a thienylmethyl group in the cis-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- typically involves the reaction of 3-methyl-5-(2-thienylmethyl)-2-pyrrolidinone with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and temperature control to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, trans-
  • 2-Pyrrolidinone, 3-methyl-5-(2-furylmethyl)-, cis-
  • 2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, racemic

Uniqueness

2-Pyrrolidinone, 3-methyl-5-(2-thienylmethyl)-, cis- is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different properties compared to its trans- or racemic counterparts .

Properties

CAS No.

97561-80-3

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

(3R,5R)-3-methyl-5-(thiophen-2-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C10H13NOS/c1-7-5-8(11-10(7)12)6-9-3-2-4-13-9/h2-4,7-8H,5-6H2,1H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

WMFWNCRXGCDGSS-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](NC1=O)CC2=CC=CS2

Canonical SMILES

CC1CC(NC1=O)CC2=CC=CS2

Origin of Product

United States

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